2-cyclopropyl-5-fluoro-1H-indole
Description
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-cyclopropyl-5-fluoro-1H-indole |
InChI |
InChI=1S/C11H10FN/c12-9-3-4-10-8(5-9)6-11(13-10)7-1-2-7/h3-7,13H,1-2H2 |
InChI Key |
UUINSYODKLFSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-cyclopropyl-5-fluoro-1H-indole with three classes of analogous indole derivatives: carboxamide-substituted indoles, triazole-functionalized indoles, and trifluoromethoxy-substituted indoles. Key differences in substituent effects, synthetic methods, and physicochemical properties are highlighted.
Substituent Effects and Physicochemical Properties
Table 1: Comparative Analysis of Substituent Effects
- Electronic Effects : Fluorine at position 5 (common across all compounds) withdraws electron density, stabilizing the indole ring and modulating reactivity.
- Solubility : Carboxamide and triazole derivatives (e.g., compounds from ) exhibit higher polarity than the cyclopropyl analog, suggesting better aqueous solubility.
Spectroscopic and Structural Insights
Preparation Methods
Suzuki–Miyaura Coupling
-
Borylation : 5-Fluoroindole undergoes directed C2-borylation using Ir-catalyzed C–H activation with Bpin.
-
Cyclopropane Coupling : The boronate ester reacts with cyclopropyl iodide via Pd(PPh)/KCO in dioxane.
Conditions :
Sonogashira Coupling
-
Alkyne Preparation : 5-Fluoro-2-iodoindole is synthesized via iodination using NIS in AcOH.
-
Cyclopropane Installation : Cu-free Sonogashira coupling with cyclopropylacetylene using PdCl(MeCN)/XPhos.
Performance :
-
Limitations: Requires strict anhydrous conditions.
Reductive Cyclization of Nitrovinylcyclopropanes
A domino approach combines cyclopropanation and indole formation:
-
Nitrovinylcyclopropane Synthesis : 5-Fluoro-2-nitrobenzaldehyde reacts with cyclopropylidenemalononitrile under Knoevenagel conditions.
-
Reduction : Zn/HOAc reduces the nitro group, triggering cyclization to form the indole core.
Optimized Parameters :
Domino Aza-Michael/SNAr Heteroaromatization
This method enables concurrent indole and cyclopropane formation:
-
Aza-Michael Addition : 5-Fluoro-2-aminostyrene reacts with cyclopropyl acrylate in DMF/KCO.
-
SNAr Cyclization : Intramolecular displacement of a leaving group (e.g., F) forms the indole ring.
-
Oxidative Aromatization : Dissolved oxygen in DMF oxidizes the intermediate to the aromatic indole.
Critical Observations :
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Fischer Indole | 3 | 68 | Well-established protocol | Harsh decarboxylation conditions |
| Leimgruber–Batcho | 3 | 72 | Early fluorination control | Requires Grignard reagents |
| Suzuki Coupling | 2 | 78 | Modular cyclopropane introduction | Sensitive to boronate stability |
| Reductive Cyclization | 1 | 92 | One-pot efficiency | Limited substrate scope |
| Domino Heteroaromatization | 3 | 74 | Concurrent ring formation | Oxygen-sensitive intermediates |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-cyclopropyl-5-fluoro-1H-indole, and how do substituents influence reactivity?
- Methodological Answer : The synthesis of halogenated indoles often involves palladium-catalyzed cross-coupling reactions or cyclopropane ring formation via [2+1] cycloaddition. For this compound, key steps include:
-
Cyclopropanation : Reacting 5-fluoroindole with cyclopropane precursors (e.g., trimethylsulfoxonium iodide) under basic conditions to form the cyclopropyl group .
-
Fluorine Retention : Fluorine at the 5-position stabilizes electron-deficient intermediates, requiring inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., DMF) to prevent dehalogenation .
-
Purification : Use column chromatography (e.g., 70:30 ethyl acetate/hexane) and confirm purity via / NMR and HRMS .
Data Table :
Step Reagents/Conditions Yield (%) Key Challenges Cyclopropanation Trimethylsulfoxonium iodide, KOH, DMF, 80°C 40–55 Competing side reactions (e.g., dimerization) Fluorine Retention Pd(OAc), PPh, EtN, 100°C 30–42 Sensitivity to moisture
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography (using SHELX programs ) and NMR spectroscopy are critical.
- X-ray : Refinement with SHELXL resolves cyclopropane ring puckering (amplitude <0.5 Å) and validates stereochemistry .
- NMR : NMR shows deshielding (~-110 ppm) due to fluorine’s electronegativity; NMR confirms cyclopropyl protons as doublets (δ 1.2–1.5 ppm) .
Advanced Research Questions
Q. How can researchers optimize cyclopropane ring formation while minimizing side reactions?
- Methodological Answer : Kinetic control via low-temperature reactions (-20°C) and sterically hindered bases (e.g., DBU) reduce dimerization. Computational modeling (DFT) predicts transition states to favor [2+1] pathways over [4+2] cycloadditions .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., C-2 vs. C-3 carbons) arise from solvent polarity effects. Use deuterated DMSO for consistent hydrogen bonding or compare with simulated spectra (Gaussian 16) .
Q. How does the cyclopropyl group influence biological activity in enzyme inhibition studies?
- Methodological Answer : The cyclopropane ring enhances lipophilicity (logP ~2.96), improving membrane permeability. Docking studies (AutoDock Vina) show van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2), while fluorine stabilizes H-bonds with catalytic residues .
Critical Analysis of Data Limitations
Q. Why are physical properties (e.g., melting point) often unreported for this compound?
- Methodological Answer : High sensitivity to oxidation and hygroscopicity complicates measurement. Workarounds include differential scanning calorimetry (DSC) under nitrogen or computational prediction via ChemAxon .
Q. How do researchers address instability in aqueous solutions during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
